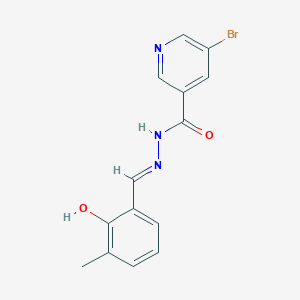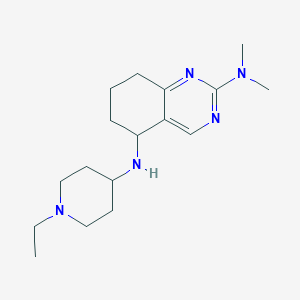![molecular formula C14H21N3OS B6048484 N~2~-[(benzylamino)carbonothioyl]leucinamide](/img/structure/B6048484.png)
N~2~-[(benzylamino)carbonothioyl]leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(benzylamino)carbonothioyl]leucinamide, also known as BCT-197, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has been extensively studied in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Applications De Recherche Scientifique
N~2~-[(benzylamino)carbonothioyl]leucinamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In cancer research, N~2~-[(benzylamino)carbonothioyl]leucinamide has been shown to inhibit the growth of cancer cells by targeting the STAT3 pathway, which is involved in cell proliferation and survival. N~2~-[(benzylamino)carbonothioyl]leucinamide has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In fibrosis research, N~2~-[(benzylamino)carbonothioyl]leucinamide has been shown to inhibit the activation of hepatic stellate cells, which play a key role in the development of liver fibrosis.
Mécanisme D'action
N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the activity of the STAT3 pathway by binding to the SH2 domain of STAT3, which prevents its phosphorylation and activation. This results in the inhibition of cell proliferation and survival. N~2~-[(benzylamino)carbonothioyl]leucinamide also inhibits the NF-κB pathway by blocking the translocation of NF-κB to the nucleus, which results in the inhibition of inflammation. In fibrosis research, N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the activation of hepatic stellate cells by blocking the TGF-β1 signaling pathway.
Biochemical and Physiological Effects:
N~2~-[(benzylamino)carbonothioyl]leucinamide has been shown to have various biochemical and physiological effects. In cancer research, N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the growth of cancer cells and induces apoptosis. In inflammation research, N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the production of pro-inflammatory cytokines and reduces inflammation. In fibrosis research, N~2~-[(benzylamino)carbonothioyl]leucinamide inhibits the activation of hepatic stellate cells and reduces liver fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-[(benzylamino)carbonothioyl]leucinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various disease models and has shown promising results. However, N~2~-[(benzylamino)carbonothioyl]leucinamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N~2~-[(benzylamino)carbonothioyl]leucinamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and fibrosis. Another direction is to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. Additionally, further studies are needed to investigate the safety and toxicity of N~2~-[(benzylamino)carbonothioyl]leucinamide in vivo. Finally, the development of more potent and selective inhibitors of the STAT3 pathway could lead to the development of more effective therapies for cancer and other diseases.
Conclusion:
N~2~-[(benzylamino)carbonothioyl]leucinamide is a small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. It inhibits the activity of the STAT3 and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation. N~2~-[(benzylamino)carbonothioyl]leucinamide has several advantages for lab experiments, including its ease of synthesis and promising results in various disease models. However, it also has limitations, including its low solubility and bioavailability. Further studies are needed to investigate its therapeutic potential and improve its effectiveness in vivo.
Méthodes De Synthèse
N~2~-[(benzylamino)carbonothioyl]leucinamide is synthesized by reacting N-benzylthiocarbamoyl-L-leucine methyl ester with hydrazine hydrate in the presence of a base. The resulting product is then purified by column chromatography to obtain N~2~-[(benzylamino)carbonothioyl]leucinamide in its pure form.
Propriétés
IUPAC Name |
2-(benzylcarbamothioylamino)-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-10(2)8-12(13(15)18)17-14(19)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,18)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFINDDGRIIXLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=S)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6048415.png)
![3-(4-fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-3-ol](/img/structure/B6048422.png)
![5-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-N-1,2,3-thiadiazol-5-yl-2-thiophenecarboxamide](/img/structure/B6048425.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)acrylamide](/img/structure/B6048427.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide](/img/structure/B6048442.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)

![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)
![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)
![1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)
![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)